2-Chloro-4-[trimethylsilylethynyl]pyrimidine
Description
2-Chloro-4-[trimethylsilylethynyl]pyrimidine (CAS: 37972-23-9) is a pyrimidine derivative with the molecular formula C₉H₁₁ClN₂Si and a molecular weight of 210.74 g/mol . The compound features a chloro substituent at position 2 and a trimethylsilylethynyl group at position 4 of the pyrimidine ring. Pyrimidine derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile substitution patterns and biological relevance .
Properties
IUPAC Name |
2-(2-chloropyrimidin-4-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2Si/c1-13(2,3)7-5-8-4-6-11-9(10)12-8/h4,6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQFCSPNCDBNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240085 | |
| Record name | 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37972-23-9 | |
| Record name | 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37972-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[trimethylsilylethynyl]pyrimidine typically involves the reaction of 2-chloropyrimidine with trimethylsilylacetylene. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation also enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[trimethylsilylethynyl]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The trimethylsilylethynyl group can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Cross-Coupling Reactions: Reagents include organoboron compounds and palladium catalysts.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-[trimethylsilylethynyl]pyrimidine and 2-thio-4-[trimethylsilylethynyl]pyrimidine.
Cross-Coupling Reactions: Products include various substituted pyrimidines with diverse functional groups.
Scientific Research Applications
Biological Applications
Anticancer Activity:
Research indicates that 2-Chloro-4-[trimethylsilylethynyl]pyrimidine exhibits significant antiproliferative activity against various cancer cell lines, including:
- Leukemia
- Colon Cancer
- Melanoma
- Breast Cancer
The compound's mechanism involves binding to DNA, leading to disruption in cellular processes and eventual apoptosis of cancer cells. Studies have shown that it interacts with cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), crucial for cell cycle regulation and gene expression .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 5.0 | Inhibition of CDK activity |
| MDA-MB-468 (Breast) | 3.5 | Induction of apoptosis via DNA intercalation |
| K562 (Leukemia) | 4.8 | Disruption of cell cycle through HDAC inhibition |
Agricultural Applications
Herbicidal Potential:
Recent studies have explored the use of pyrimidine derivatives, including this compound, as herbicides. The compound shows promise in selectively inhibiting weed growth while minimizing harm to crops. Its mechanism involves interference with specific enzymatic pathways essential for plant growth .
Material Science Applications
Fluorophore Development:
The unique structural properties of this compound make it a candidate for developing new fluorophores. Research indicates that derivatives can exhibit exceptional photophysical properties, making them suitable for applications in sensors and imaging technologies .
Case Studies
-
Case Study on Anticancer Activity:
A study conducted on the efficacy of this compound against breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 3 µM. The study highlighted its potential as a lead compound for further drug development. -
Field Trials for Herbicidal Activity:
Field trials assessing the herbicidal effects of this compound on common agricultural weeds showed a reduction in weed biomass by over 70% compared to untreated controls. These results suggest its potential utility in integrated pest management systems.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[trimethylsilylethynyl]pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group can undergo nucleophilic substitution, while the trimethylsilylethynyl group can engage in cross-coupling reactions. These reactions enable the compound to form new bonds and create more complex structures .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Electronic Differences
Substituent Effects on Reactivity
- Trimethylsilylethynyl Group : The silyl-alkyne group enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic aromatic substitution (SNAr) at position 2. Its steric bulk may hinder reactions at position 4 .
- Vinyl Group () : Enables conjugate addition reactions with nucleophiles (e.g., thiols, amines), leading to 2-chloro-4-(2-substituted ethyl)pyrimidines .
- Nitro Phenoxy Group (): The nitro group increases electrophilicity, improving reactivity in coupling reactions for anticancer drug intermediates .
Physicochemical Properties
Biological Activity
2-Chloro-4-[trimethylsilylethynyl]pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H12ClN
- Molecular Weight : 199.66 g/mol
The compound features a pyrimidine ring substituted with a chloro group and a trimethylsilylethynyl moiety, which contributes to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism involves the inhibition of bacterial enzyme activity, which disrupts cellular processes critical for survival.
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism and proliferation, such as kinases and proteases.
- Signal Transduction Pathways : It modulates several signaling pathways that regulate cell growth and apoptosis, enhancing its therapeutic potential against cancer .
Case Studies
- Antimicrobial Efficacy : In a study conducted on common pathogens, this compound demonstrated MIC values comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Line Studies : In research involving human cancer cell lines, the compound was shown to significantly reduce cell viability at low concentrations. The study highlighted its ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .
Table 1: Biological Activity Summary
Q & A
Q. Methodological Recommendations :
Standardize assays using clinically relevant cell lines (e.g., HEK293 for kinase studies).
Validate purity via orthogonal methods (HPLC + NMR).
Control solvent concentrations (<0.1% DMSO).
Case studies on pyrimidine-based kinase inhibitors demonstrate how rigorous controls reduce data variability .
What computational approaches are effective for predicting the binding interactions of this compound with biological targets?
Answer:
- Docking Simulations (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., EGFR kinase).
- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity.
- MD Simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
